

Technical Support Center: Infliximab Storage and Handling

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Compound of Interest

Compound Name: **Infliximab**

Cat. No.: **B1170848**

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Welcome to the technical support center for **Infliximab**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of **Infliximab** during storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **Infliximab**?

A1: **Infliximab** should be stored in its original carton to protect it from light.^[1] For long-term storage, it is recommended to keep it refrigerated at temperatures between 2°C and 8°C (36°F and 46°F).^{[1][2]} If necessary, unopened vials can be stored at room temperature (up to 25°C or 77°F) for a single period of up to 14 days, but they should not be returned to the refrigerator after being stored at room temperature.^[1]

Q2: Can I freeze **Infliximab** for long-term storage?

A2: It is strongly advised not to freeze **Infliximab** solutions. A single freeze-thaw cycle can lead to a significant increase in the formation of subvisible particles and aggregates, which can compromise the stability and biological activity of the antibody.^{[3][4]}

Q3: How sensitive is **Infliximab** to light?

A3: **Infliximab** is light-sensitive, and exposure to light can lead to its degradation. Therefore, it is crucial to store the vials in their original carton to protect them from light.[1]

Q4: What are the common signs of **Infliximab** degradation?

A4: Degradation of **Infliximab** can manifest as physical or chemical changes. Visual signs include the appearance of particulates, opalescence, or color change in the solution. However, more subtle degradation pathways like aggregation, fragmentation, deamidation, and oxidation are not visually detectable and require analytical techniques for identification.[5][6] A loss of biological activity, measured by its ability to bind to TNF- α , is a key indicator of degradation.[7]

Q5: What are the main degradation pathways for **Infliximab**?

A5: The primary degradation pathways for **Infliximab** include:

- Aggregation: Formation of dimers, oligomers, and larger aggregates, which can be induced by factors like temperature stress, freeze-thaw cycles, and mechanical stress (e.g., stirring). [3][5][8]
- Fragmentation: Cleavage of the antibody into smaller fragments.[5]
- Deamidation: Chemical modification of asparagine residues, particularly in the complementarity-determining regions (CDRs), which can affect antigen binding.[5][9]
- Oxidation: Modification of methionine and other susceptible residues, which can be accelerated by exposure to light and certain impurities.[9][10]

Troubleshooting Guides

Issue 1: I observe particulates or cloudiness in my **Infliximab** solution after storage.

Possible Cause	Troubleshooting Step
Protein Aggregation	Do not use the solution. This is a sign of significant degradation. Review your storage conditions to ensure they align with the recommended temperature and light protection guidelines. Avoid any accidental freezing.
Contamination	Discard the vial. Ensure aseptic techniques were used during handling and reconstitution.

Issue 2: My **Infliximab** shows reduced biological activity in my assay.

Possible Cause	Troubleshooting Step
Improper Storage Temperature	Verify that the storage temperature has been consistently maintained between 2°C and 8°C. Use a calibrated thermometer or data logger to monitor storage conditions.
Freeze-Thaw Cycles	Ensure that the product has not been subjected to freezing and thawing. [3] [4]
Exposure to Light	Confirm that the product has been protected from light during storage and handling.
Chemical Degradation (e.g., deamidation, oxidation)	This may not be visually apparent. Consider performing analytical characterization using techniques like ion-exchange chromatography or mass spectrometry to assess chemical modifications.
Incorrect Dilution/Formulation	Ensure that the reconstitution and dilution have been performed according to the recommended protocol using appropriate buffers. The commercial formulation contains stabilizers like sucrose and polysorbate 80 to prevent degradation. [11] [12]

Quantitative Data Summary

The stability of **Infliximab** under various storage conditions has been evaluated in several studies. The following tables summarize key quantitative findings.

Table 1: Stability of Reconstituted and Diluted **Infliximab** at Refrigerated (2-8°C) and Room Temperature (25°C)

Concentration	Storage Temperature	Storage Duration	Key Findings	Reference
10 mg/mL	5°C	14 days	Stable	[3][4]
10 mg/mL	25°C	7 days	Stable	[3][4]
0.4 and 2 mg/mL	5°C	90 days	Stable	[3][4]
0.4 and 2 mg/mL	25°C	30 days	Stable	[3][4]
400 µg/mL in 0.9% NaCl	4°C	14 days	No loss of biological activity	[7][13]
10 mg/mL	5 ± 3°C	30 days	Physicochemically and biologically stable	[14]
10 mg/mL	25 ± 2°C	14 days	Physicochemically and biologically stable	[14]
0.4 and 4.0 mg/mL in PE bags	5 ± 3°C or 25 ± 2°C	30 days	Stable	[14]

Table 2: Effect of Freeze-Thaw Cycles on **Infliximab** Stability

Condition	Observation	Reference
Single freeze-thaw cycle	Significant increase in subvisible particles.	[3][4]
Single freeze-thaw cycle (10 mg/mL)	Increased hydrodynamic diameter.	[3][4]

Experimental Protocols

Protocol 1: Assessment of **Infliximab** Aggregation using Size-Exclusion Chromatography (SEC)

Objective: To quantify the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) in an **Infliximab** sample.

Materials:

- **Infliximab** sample
- SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxI)
- HPLC system with UV detector
- Mobile phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
- Mobile phase filter (0.22 µm)

Methodology:

- Prepare the mobile phase, filter, and degas it.
- Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
- Prepare the **Infliximab** sample for injection. If necessary, dilute the sample with the mobile phase to a suitable concentration (e.g., 1 mg/mL).

- Inject a defined volume of the sample (e.g., 20 μ L) onto the column.
- Monitor the elution profile at 280 nm.
- The monomeric **Infliximab** will elute as the main peak. Aggregates will elute earlier (at a lower retention time), and fragments will elute later (at a higher retention time).
- Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

Protocol 2: Evaluation of **Infliximab** Biological Activity using an Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To determine the binding activity of **Infliximab** to its target, Tumor Necrosis Factor-alpha (TNF- α).

Materials:

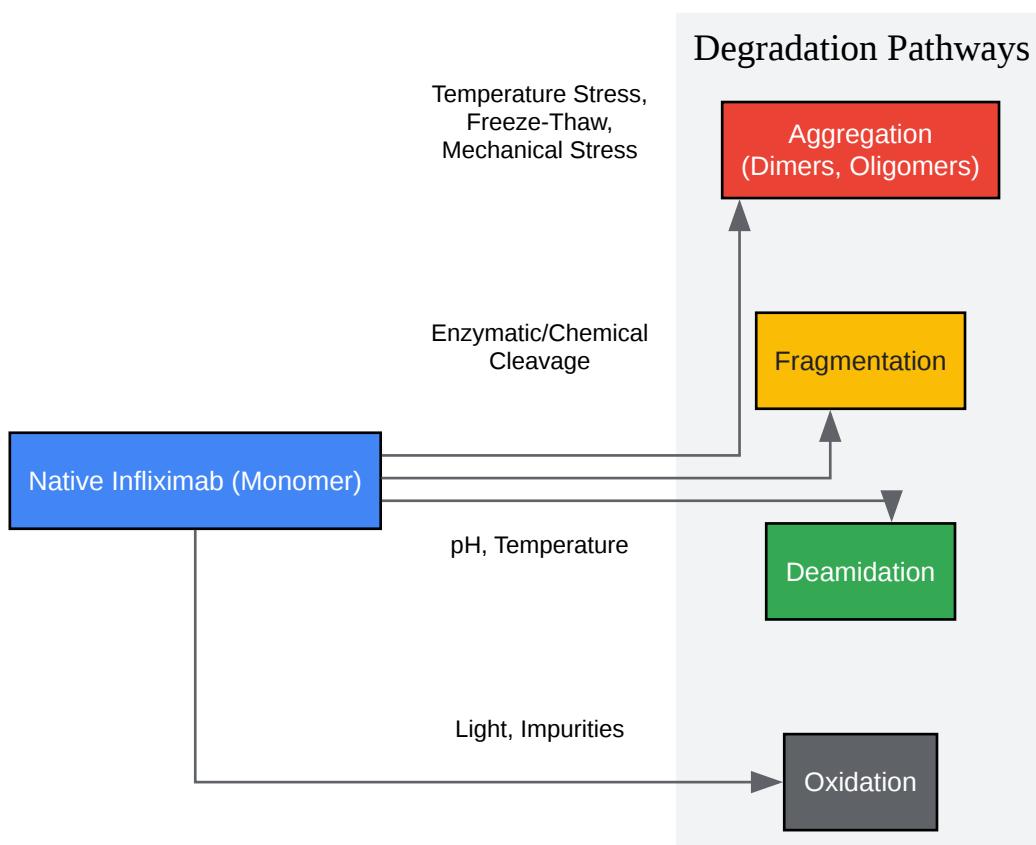
- 96-well microplate
- Recombinant human TNF- α
- **Infliximab** sample and a reference standard
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- HRP-conjugated anti-human IgG antibody
- TMB substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Methodology:

- Coat the wells of a 96-well microplate with TNF- α (e.g., 1 μ g/mL in PBS) overnight at 4°C.

- Wash the plate three times with wash buffer.
- Block the plate with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of the **Infliximab** sample and the reference standard in blocking buffer.
- Add the diluted samples and standard to the wells and incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add the HRP-conjugated anti-human IgG antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add the TMB substrate solution to each well and incubate in the dark until a blue color develops.
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a plate reader.
- Compare the dose-response curve of the sample to the reference standard to determine the relative biological activity.

Visualizations

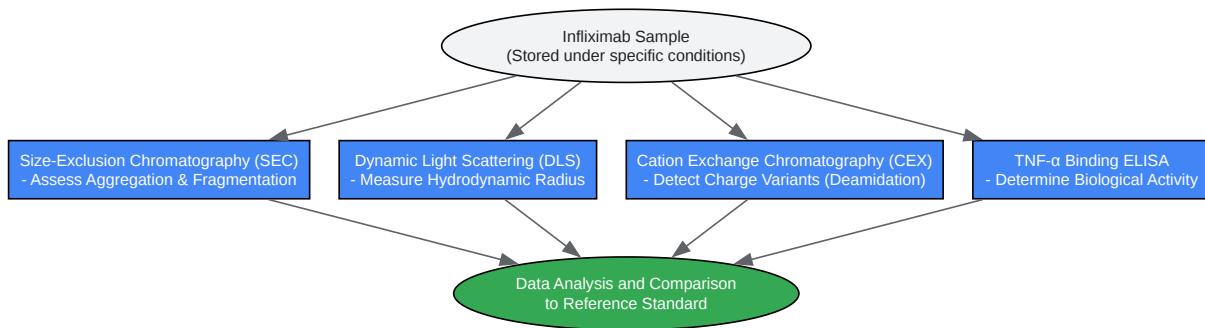


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Caption: Major degradation pathways of **Infliximab**.

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Caption: Troubleshooting workflow for **Infliximab** stability issues.



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Caption: Experimental workflow for assessing **Infliximab** stability.

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